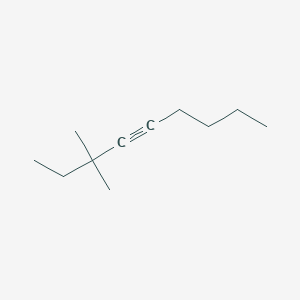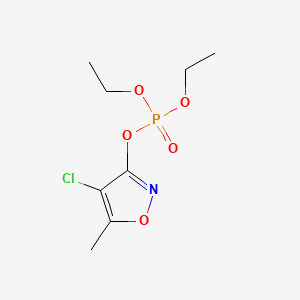
Benzoic acid, 4-(benzyloxy)-3,5-dichloro-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(benzyloxy)-3,5-dichloro-, hydrazide is a chemical compound that belongs to the class of hydrazides Hydrazides are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(benzyloxy)-3,5-dichloro-, hydrazide typically involves the reaction of 4-(benzyloxy)-3,5-dichlorobenzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete conversion of the starting materials to the desired hydrazide product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-(benzyloxy)-3,5-dichloro-, hydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and dichloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-(benzyloxy)-3,5-dichloro-, hydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of benzoic acid, 4-(benzyloxy)-3,5-dichloro-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, hydrazide
- 4-Hydroxybenzoic acid-based hydrazide
- Nicotinic acid hydrazide
Uniqueness
Benzoic acid, 4-(benzyloxy)-3,5-dichloro-, hydrazide is unique due to the presence of the benzyloxy and dichloro substituents, which can enhance its biological activity and specificity compared to other hydrazides. These substituents can also influence the compound’s reactivity and stability, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
23964-36-5 |
|---|---|
Molekularformel |
C14H12Cl2N2O2 |
Molekulargewicht |
311.2 g/mol |
IUPAC-Name |
3,5-dichloro-4-phenylmethoxybenzohydrazide |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-11-6-10(14(19)18-17)7-12(16)13(11)20-8-9-4-2-1-3-5-9/h1-7H,8,17H2,(H,18,19) |
InChI-Schlüssel |
LXNUNBCLCOMEIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)NN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide](/img/structure/B14689591.png)


![2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one;hydrochloride](/img/structure/B14689595.png)
![5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B14689600.png)




![Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]-](/img/structure/B14689639.png)


![5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B14689672.png)

